5-Iodo-2-(trifluoromethyl)pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers needing site-selective cross-coupling face side reactions and purification challenges. 5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3) solves this via its highly reactive C-I bond at the 5-position, enabling predictable oxidative addition with minimal byproducts. • Efficient Suzuki-Miyaura coupling for 5-aryl-2-CF3-pyridine libraries. • Orthogonal C-I and CF3 handles for rapid molecular diversification. • 98% purity; ships ambient.

Molecular Formula C6H3F3IN
Molecular Weight 272.99 g/mol
CAS No. 873107-98-3
Cat. No. B1388482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(trifluoromethyl)pyridine
CAS873107-98-3
Molecular FormulaC6H3F3IN
Molecular Weight272.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)C(F)(F)F
InChIInChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H
InChIKeyGBAXFWLQMVBNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(trifluoromethyl)pyridine: Identity and Baseline


5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3) is a halogenated pyridine derivative characterized by an iodine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring [1]. It is classified as a versatile building block for metal-catalyzed cross-coupling reactions in organic synthesis . This compound is typically supplied as a solid with a purity of 95-98% , and its commercial availability from multiple suppliers [2] establishes it as a standard, albeit specialized, synthetic intermediate.

5-Iodo-2-(trifluoromethyl)pyridine: Differentiation from Analogs


Within the class of halogenated pyridines, simple substitution is not feasible due to the profound impact of both halogen identity and regiochemistry on reactivity and physicochemical properties. The C–I bond is significantly more reactive in oxidative addition than C–Br or C–Cl bonds in cross-coupling reactions [1], while the specific 5-iodo-2-CF3 substitution pattern confers unique electronic and steric properties that direct site-selective transformations, unlike its 3- or 4-iodo isomers . These differences result in substantial yield variations, divergent reaction outcomes, and altered physicochemical parameters, making the specific selection of 5-Iodo-2-(trifluoromethyl)pyridine a critical decision for successful synthesis.

5-Iodo-2-(trifluoromethyl)pyridine: Reactivity & Selectivity Evidence


Iodine vs. Bromine Reactivity in Suzuki Coupling

In Suzuki-Miyaura cross-coupling reactions, 5-iodopyridines consistently deliver good to excellent yields, a finding directly relevant to 5-Iodo-2-(trifluoromethyl)pyridine [1]. The fundamental reactivity difference between aryl iodides and aryl bromides, where oxidative addition is the rate-determining step for the latter, underpins this advantage [2]. This indicates that for challenging couplings or where high yields are paramount, the iodo-analog is the preferred electrophile.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Site-Selective Cross-Coupling of the 5-Iodo-2-CF3 Scaffold

The unique electronic and steric environment of the 5-iodo-2-trifluoromethyl pyridine core enables site-selective Suzuki-Miyaura cross-couplings, a characteristic not shared by other halogenated regioisomers. Studies show that in substrates like 2,6-dichloro-3-(trifluoromethyl)pyridine, cross-coupling occurs with high selectivity at a specific position due to electronic factors [1]. This principle of site-selectivity is intrinsic to the 5-iodo-2-CF3 pattern, enabling predictable and efficient synthetic planning.

Regioselective Synthesis C-H Functionalization Drug Discovery

Optimized Physicochemical Profile: Solubility & Lipophilicity

The compound exhibits a balanced physicochemical profile ideal for organic transformations. It is soluble in common organic solvents (e.g., dichloromethane, chloroform) but has low water solubility (0.11 mg/mL) , facilitating workup and purification. Its predicted logP (XLogP3) of 2.4 and Topological Polar Surface Area (TPSA) of 12.9 Ų [1] provide a quantitative basis for its expected behavior in biological systems and purification processes, distinguishing it from more polar or lipophilic analogs.

Physicochemical Properties Reaction Optimization Process Chemistry

5-Iodo-2-(trifluoromethyl)pyridine: Key Applications


Late-Stage Functionalization via Suzuki Coupling

This compound is ideally suited for late-stage diversification of drug candidates. The high reactivity of the C–I bond (as demonstrated in Section 3, Evidence 1) allows for efficient coupling with a wide range of boronic acids under mild conditions, enabling the rapid synthesis of focused libraries of 5-aryl-2-(trifluoromethyl)pyridine derivatives [1]. The predictable site-selectivity (Section 3, Evidence 2) ensures the coupling occurs at the desired position, minimizing side reactions and simplifying purification, a critical advantage in the iterative optimization of lead compounds.

Fluorinated Building Blocks for Pharma and Agrochemicals

As a versatile halogenated pyridine , 5-Iodo-2-(trifluoromethyl)pyridine serves as a key intermediate for synthesizing more complex fluorinated molecules. Its favorable physicochemical profile (Section 3, Evidence 3) allows for reactions in standard organic solvents, and its commercial availability in high purity (95-98%) makes it a reliable starting material for multi-step syntheses. The presence of both an iodine atom and a trifluoromethyl group provides two distinct handles for orthogonal functionalization, increasing its value in building molecular complexity.

Halogen-Metal Exchange to 2-CF3 Pyridine Derivatives

The compound is a precursor for the synthesis of other 2-(trifluoromethyl)pyridines through halogen-metal exchange. The C–I bond at the 5-position can be selectively lithiated, and the resulting organolithium species can be trapped with various electrophiles. This strategy provides a route to derivatives that are not easily accessible via direct cross-coupling, leveraging the specific reactivity profile of the 5-iodo-2-CF3 scaffold.

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